3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide core substituted with dichloro and dimethoxy groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The dichloro substitution on the benzamide core can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the benzothiazole derivative with a dichlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with similar dimethoxy and chloro substitutions.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Shares structural similarities with the benzothiazole core.
Uniqueness
3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of dichloro and dimethoxy groups, along with the benzothiazole core, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-11-3-4-12(23-2)14-13(11)19-16(24-14)20-15(21)8-5-9(17)7-10(18)6-8/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVXAOVEFPMGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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